1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with pyrazole-3-carboxamide in the presence of a base, followed by the condensation with pyridine-4-carboxaldehyde under specific reaction conditions . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-[(4-methylphenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide
- 1-[(4-fluorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide
These compounds share structural similarities but may differ in their biological activities and specific applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-15-3-1-14(2-4-15)12-23-10-7-16(22-23)17(24)21-20-11-13-5-8-19-9-6-13/h1-11H,12H2,(H,21,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNNZLPIGYFJOL-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C(=O)NN=CC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C(=O)N/N=C/C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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